molecular formula C7H17NO B12655349 1-(Butylamino)-2-propanol CAS No. 25250-77-5

1-(Butylamino)-2-propanol

Cat. No.: B12655349
CAS No.: 25250-77-5
M. Wt: 131.22 g/mol
InChI Key: QOBAXXQQFJJPAA-UHFFFAOYSA-N
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Description

1-(Butylamino)-2-propanol is an organic compound that belongs to the class of alkanolamines It is characterized by the presence of a butylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butylamino)-2-propanol can be synthesized through the reaction of 1-chloro-2-propanol with butylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1-chloro-2-propanol+butylamineThis compound+HCl\text{1-chloro-2-propanol} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 1-chloro-2-propanol+butylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylamino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of butylaminoacetone or butylaminopropanal.

    Reduction: Formation of butylaminopropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylamino)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Methylamino)-2-propanol
  • 1-(Ethylamino)-2-propanol
  • 1-(Propylamino)-2-propanol

Comparison: 1-(Butylamino)-2-propanol is unique due to its butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and interactions with biological targets, making it suitable for specific applications where other analogs may not be as effective.

Properties

CAS No.

25250-77-5

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-(butylamino)propan-2-ol

InChI

InChI=1S/C7H17NO/c1-3-4-5-8-6-7(2)9/h7-9H,3-6H2,1-2H3

InChI Key

QOBAXXQQFJJPAA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(C)O

Origin of Product

United States

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